2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a quinoline moiety substituted with chlorine and fluorine atoms, linked to an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions, followed by halogenation to introduce the chlorine and fluorine atoms.
The next step involves the alkylation of the quinoline derivative with an appropriate ethylating agent to introduce the ethyl linker. Finally, the isoindole-dione moiety is introduced through a cyclization reaction, often involving a phthalic anhydride derivative under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole-dione moiety, potentially converting them to hydroxyl groups.
Substitution: The chlorine and fluorine atoms on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxy derivatives of the isoindole-dione.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, derivatives of this compound have shown potential as antimicrobial and anticancer agents. The presence of the quinoline moiety, known for its biological activity, contributes to these properties.
Medicine
In medicine, this compound is being investigated for its potential use in drug development. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as malaria and cancer.
Industry
Industrially, this compound can be used in the development of new materials, particularly in the field of organic electronics and photonics, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects is largely dependent on its interaction with biological targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its antimicrobial and anticancer activities. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- 2-[2-(7-fluoroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- 2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]-1H-isoindole-1,3-dione
Uniqueness
The presence of both chlorine and fluorine atoms on the quinoline ring in 2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione imparts unique electronic properties that can enhance its biological activity and stability. This dual substitution pattern is less common and can lead to distinct reactivity and interaction profiles compared to similar compounds with only one halogen substituent.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2O2/c20-17-12(9-11-5-6-13(21)10-16(11)22-17)7-8-23-18(24)14-3-1-2-4-15(14)19(23)25/h1-6,9-10H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCWHZJZMYJOEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=C(N=C4C=C(C=CC4=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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